![molecular formula C16H15N3O2 B2714805 3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 2093978-86-8](/img/structure/B2714805.png)
3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a cyclobutyl group, a hydroxy group, and a phenyl group attached to a pyrazolo[3,4-b]pyridine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the [3 + 3] annulation of enals with pyrazol-5-amines under oxidative conditions, catalyzed by N-heterocyclic carbenes . This reaction is known for its mild conditions, broad substrate scope, and scalability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazolo[3,4-b]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or carboxylic acid, while substitution reactions can introduce various functional groups onto the pyrazolo[3,4-b]pyridine core.
Wissenschaftliche Forschungsanwendungen
Kinase Inhibition
3-Cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one has been identified as a potential inhibitor of protein kinases. Protein kinases are crucial in cell signaling pathways related to various diseases, including cancer and diabetes. The compound's structural features suggest it may interact with specific biological targets, leading to therapeutic effects .
Anti-inflammatory and Analgesic Properties
Compounds within the pyrazolo[3,4-b]pyridine class have demonstrated anti-inflammatory and analgesic activities. This makes this compound a candidate for treating inflammatory disorders .
Anticancer Potential
Recent studies have shown that derivatives of the pyrazolo[3,4-b]pyridine scaffold can arrest the cell cycle and induce apoptosis in cancer cells. The compound's ability to inhibit specific kinases involved in tumor growth positions it as a promising candidate for cancer therapy .
Case Studies
Several studies have highlighted the efficacy of pyrazolo[3,4-b]pyridine derivatives in various therapeutic contexts:
Wirkmechanismus
The mechanism of action of 3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an agonist or antagonist by binding to the active site of an enzyme or receptor, thereby modulating its activity. The exact pathways involved depend on the specific biological context and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives: These compounds share the pyrazolo[3,4-b]pyridine core but differ in the functional groups attached.
Chiral pyrazolo[3,4-b]pyridin-6-ones: These compounds have similar structures but may contain different substituents, leading to variations in their chemical and biological properties.
Uniqueness
The uniqueness of 3-cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Biologische Aktivität
3-Cyclobutyl-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H15N3O2 with a molecular weight of 281.31 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₅N₃O₂ |
Molecular Weight | 281.31 g/mol |
CAS Number | 2093978-86-8 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds within this class have demonstrated antiproliferative activity against various cancer cell lines, including breast and melanoma cells. The mechanism often involves the inhibition of key signaling pathways such as the Akt pathway, which is crucial for cell survival and proliferation.
A study evaluating a series of substituted pyrazolo[3,4-b]pyridines found that compounds with specific substitutions exhibited IC50 values in the low micromolar range (0.75–4.15 µM), indicating significant cytotoxicity against cancer cells without affecting normal cells .
Kinase Inhibition
The compound has been investigated for its role as a kinase inhibitor , particularly targeting protein kinases involved in cancer progression and diabetes complications. Pyrazolo[3,4-b]pyridines have shown promise in inhibiting kinases such as Akt and protein kinase C (PKC), which are pivotal in various cellular processes including metabolism and cell growth .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by its structural modifications. For example:
- Substituents on the phenyl ring : Altering substituents can enhance or reduce potency.
- Hydroxyl group positioning : The presence of the hydroxyl group at the 4-position is critical for maintaining biological activity.
Case Studies
- Antiproliferative Activity : A study assessed the antiproliferative effects of various pyrazolo[3,4-b]pyridine derivatives on human cancer cell lines. The results indicated that specific analogues significantly inhibited tumor growth in vivo without systemic toxicity .
- Kinase Inhibition : In an evaluation of kinase selectivity, one derivative demonstrated an IC50 value of 61 nM against Akt1, outperforming other known inhibitors . This highlights the potential for developing targeted therapies based on this compound.
Eigenschaften
IUPAC Name |
3-cyclobutyl-4-hydroxy-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-12-9-13(21)17-16-14(12)15(10-5-4-6-10)18-19(16)11-7-2-1-3-8-11/h1-3,7-10H,4-6H2,(H2,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DILZMEIFLZCHKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN(C3=C2C(=CC(=O)N3)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.